(R)-(+)-Dropropizine-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
(2R)-3-(2,2,6,6-tetradeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1/i6D2,7D2 |
InChI Key |
PTVWPYVOOKLBCG-UKJYBGCBSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C[C@H](CO)O)([2H])[2H])C2=CC=CC=C2)[2H] |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for R + Dropropizine D4
Retrosynthetic Analysis and Strategic Considerations for Deuterium (B1214612) Incorporation
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orghilarispublisher.com For (R)-(+)-Dropropizine-d4, the primary disconnection is typically at the C-N bond linking the piperazine (B1678402) ring and the propanediol (B1597323) side chain.
This disconnection yields two key synthons:
A deuterated 1-phenylpiperazine (B188723) moiety.
An enantiopure (R)-3-carbon electrophilic synthon.
The strategic challenge lies in determining the most efficient stage for deuterium incorporation. There are two primary considerations:
Late-Stage Deuteration: Introducing deuterium atoms onto an already formed Dropropizine (B1670954) skeleton or an advanced intermediate. This is often achieved through direct Hydrogen-Deuterium Exchange (HDE) reactions. This approach is highly valuable as it can potentially be applied to the final molecule, minimizing the need for lengthy de novo synthesis.
Early-Stage Deuteration: Using deuterated building blocks from the beginning of the synthesis. This involves preparing a deuterated version of 1-phenylpiperazine or the C3 side chain and then assembling the final molecule. This method can offer high levels of isotopic purity but may require more extensive synthetic effort.
The choice of strategy depends on the availability of deuterated starting materials, the desired labeling pattern, and the chemical stability of the intermediates to the deuteration conditions.
Direct Hydrogen-Deuterium Exchange (HDE) Strategies
Direct HDE involves the replacement of C-H bonds with C-D bonds on a pre-existing molecular scaffold. This is an atom-economical approach that has seen significant advances through modern catalysis.
An efficient method for the deuteration of β-amino C-H bonds in N-alkylamine-based compounds has been developed utilizing a dual catalyst system. nih.govnih.gov This system employs a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a Brønsted basic N-alkylamine. The reaction proceeds through the formation of an enamine intermediate from the drug molecule. nih.govfao.org Concurrently, the catalysts promote the dedeuteration of a deuterium source like acetone-d₆ to generate a deuterated ammonium (B1175870) ion, which then deuterates the enamine. nih.gov
This methodology was successfully applied to a protected derivative of Dropropizine. In the study, O-TBS-protected dropropizine underwent deuteration where all eight C-H bonds of the piperazine ring were exchanged for deuterium, achieving greater than 86% deuterium incorporation. nih.gov This demonstrates a powerful late-stage functionalization strategy for labeling the piperazine core of the molecule.
| Substrate | Catalyst System | Deuterium Source | Site of Deuteration | Deuterium Incorporation (%) |
|---|---|---|---|---|
| O-TBS-protected dropropizine | B(C₆F₅)₃ / N-Alkylamine | Acetone-d₆ | Piperazine Ring (all 8 C-H bonds) | >86 |
Transition metal catalysts are widely used for HDE reactions. While many rely on precious metals like palladium, iridium, or ruthenium, recent advancements have focused on more abundant and cost-effective metals like iron. researchgate.net Atomically dispersed Fe–P pair-site catalysts have shown high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O as the deuterium source. researchgate.net
The mechanism involves the Fe–P sites playing a crucial role in activating both the D₂O and the substrate, facilitating the HDE process. researchgate.net While not yet reported specifically for Dropropizine, this type of catalysis could be strategically applied to deuterate the phenyl ring of the molecule, offering a complementary method to the piperazine deuteration described above. The development of such catalysts is crucial for creating more sustainable and economical deuteration processes. researchgate.net
Multi-step Synthetic Routes Involving Deuterated Precursors
This approach constructs the this compound molecule from smaller, isotopically labeled building blocks. This method provides excellent control over the location and extent of deuterium incorporation.
A classic and reliable method for introducing deuterium is through the reduction of functional groups like double bonds, carbonyls, or carbon-halogen bonds using a deuterated reducing agent. For the synthesis of Dropropizine-d4, one could envision a route where a deuterated 1-phenylpiperazine precursor is prepared first.
For example, a suitable amide precursor could be reduced using a powerful deuterated hydride source like lithium aluminum deuteride (B1239839) (LiAlD₄). This method has been successfully used to label the propylpiperazine side chain of prochlorperazine (B1679090) with high isotopic purity. osti.gov A similar strategy could be adapted to synthesize piperazine-d8 from a suitable precursor, which would then be coupled with the chiral side chain to yield the final product. Alternatively, catalytic deuteration using deuterium gas (D₂) and a catalyst like palladium on carbon could be used to reduce an unsaturated precursor of the piperazine ring.
Stereoselective Synthesis of the (R)-(+)-Enantiomer
Achieving the correct stereochemistry is paramount for synthesizing the specific (R)-(+)-enantiomer of Dropropizine-d4. The most direct way to control the stereochemistry at the C2 position of the propane-1,2-diol side chain is to employ a chiral pool starting material.
The synthesis can be accomplished by reacting 1-phenylpiperazine with an enantiomerically pure three-carbon electrophile. To obtain the (R)-enantiomer of Dropropizine, one would use (R)-3-chloro-1,2-propanediol. google.com The reaction is typically carried out in a suitable solvent, often with a base to neutralize the HCl byproduct.
An alternative chiral precursor is (S)-glycidol. The epoxide ring of glycidol (B123203) is opened by one of the nitrogen atoms of 1-phenylpiperazine, resulting in the formation of the C-N bond and establishing the (R)-stereocenter. Syntheses of the opposite enantiomer, (S)-(-)-Dropropizine (Levodropropizine), have been reported using (R)-glycidol or (S)-3-chloro-1,2-propanediol, confirming the viability of this stereocontrolled approach. google.cominformahealthcare.com By simply using the opposite enantiomer of the chiral precursor, the desired (R)-(+)-Dropropizine can be selectively synthesized. The deuterated 1-phenylpiperazine, prepared by one of the methods described above, would be used in this key coupling step to complete the synthesis of this compound.
Chiral Auxiliaries and Asymmetric Catalysis in Dropropizine Synthesis
The stereoselective synthesis of the (R)-(+)-Dropropizine core can be achieved through several strategic approaches, primarily categorized as chiral pool synthesis, asymmetric catalysis, or the use of chiral auxiliaries.
The most direct and industrially scalable method for synthesizing (R)-(+)-Dropropizine relies on the chiral pool approach. This strategy utilizes a readily available, enantiomerically pure starting material to introduce the required stereocenter. The synthesis of the non-deuterated analog, Levodropropizine (B346804) ((S)-(-)-Dropropizine), is effectively accomplished by the nucleophilic ring-opening of (R)-glycidol with 1-phenylpiperazine. informahealthcare.com By analogy, the synthesis of this compound would involve the reaction of 1-phenylpiperazine-d4 (B1157383) with the enantiomeric epoxide, (S)-glycidol. The deuterium atoms are incorporated into the 1-phenylpiperazine starting material in a separate synthetic sequence prior to the key coupling step. This chiral pool strategy is highly efficient as the stereochemistry is pre-defined by the starting material, obviating the need for chiral separation or complex catalytic systems in the final step.
Alternatively, asymmetric catalysis offers a powerful method to generate the chiral center from a prochiral precursor. For instance, an asymmetric epoxidation, such as the Sharpless epoxidation of an allyl alcohol derivative, could be employed to create a chiral epoxy alcohol. researchgate.net This intermediate could then be reacted with 1-phenylpiperazine-d4. Another catalytic approach is the asymmetric dihydroxylation of a suitable allyl-phenylpiperazine precursor to install the diol functionality with the correct stereochemistry. While catalytically efficient, these methods may require more extensive optimization of reaction conditions to achieve high enantioselectivity.
| Strategy | Description | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Chiral Pool Synthesis | Uses an enantiopure starting material like (S)-glycidol to introduce the stereocenter. | High enantiomeric purity, straightforward reaction, often fewer steps. | Dependent on the availability and cost of the chiral starting material. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates the stereocenter from a prochiral substrate (e.g., asymmetric epoxidation). | High turnover, atom economical, potential for high enantioselectivity. | Requires catalyst development and optimization; catalyst cost can be high. |
| Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to guide a diastereoselective reaction. | Reliable and predictable stereochemical outcome. | Requires additional steps for attachment and removal, potentially lowering overall yield. |
Enantiomeric Purity and Isotopic Purity Considerations
For a deuterated chiral compound like this compound, ensuring both high enantiomeric and isotopic purity is a critical quality attribute. These two parameters are distinct and require different analytical techniques for their characterization.
Enantiomeric Purity refers to the excess of one enantiomer over the other in a mixture, typically expressed as enantiomeric excess (e.e.). The primary enantiomeric impurity in this compound is its mirror image, (S)-(-)-Dropropizine-d4. The presence of the undesired enantiomer can have different pharmacological effects, making its quantification essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric purity of Dropropizine. informahealthcare.comresearchgate.netepa.gov This technique physically separates the (R) and (S) enantiomers, allowing for their precise quantification. Methods have been developed using columns such as Chiralpak AD-H or Chiralpak IG-3, which can achieve baseline separation of the enantiomers, enabling the detection and quantification of the undesired enantiomer at very low levels. informahealthcare.comresearchgate.net
Isotopic Purity (or isotopic enrichment) is a measure of the amount of the desired isotope (deuterium) at the specified positions within the molecule. For this compound, potential impurities include non-deuterated (d0) and partially deuterated species (d1, d2, d3). These isotopic impurities arise from incomplete deuteration during the synthesis of the 1-phenylpiperazine-d4 precursor. The level and distribution of these isotopologues are important as they can influence the drug's pharmacokinetic profile. bvsalud.org
| Isotopologue | Description | Expected [M+H]+ (m/z) | Hypothetical Relative Abundance |
|---|---|---|---|
| d0 | Non-deuterated | 237.1603 | 0.5% |
| d1 | 1 Deuterium | 238.1666 | 1.0% |
| d2 | 2 Deuteriums | 239.1729 | 1.5% |
| d3 | 3 Deuteriums | 240.1791 | 2.0% |
| d4 | Target Compound | 241.1854 | 95.0% |
Note: Isotopic purity would be calculated based on the relative abundance of the d4 species compared to all other isotopologues. The expected m/z values are theoretical.
Advanced Spectroscopic and Structural Characterization of R + Dropropizine D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Placement Confirmation
NMR spectroscopy is the most definitive method for determining the exact sites of deuterium substitution in a molecule. The absence of signals in ¹H NMR and the characteristic changes in ¹³C NMR spectra provide unambiguous evidence of deuteration.
Proton NMR (¹H NMR) serves as the primary tool for confirming the sites of deuterium incorporation. Since deuterium (²H) is NMR-inactive under the conditions used for proton NMR, the replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant attenuation of the corresponding signal in the ¹H NMR spectrum.
In the case of (R)-(+)-Dropropizine-d4, the deuteration is targeted at the piperazine (B1678402) ring to enhance metabolic stability. The ¹H NMR spectrum is compared directly against that of its non-deuterated counterpart, (R)-(+)-Dropropizine. The disappearance of the proton signals corresponding to the C5 and C6 positions of the piperazine ring confirms the successful and specific incorporation of four deuterium atoms. The level of deuterium incorporation can be quantified by comparing the integration of the remaining proton signals to an internal standard. nih.gov
Table 1: Comparative ¹H NMR Data for (R)-(+)-Dropropizine and this compound Chemical shifts (δ) are hypothetical and for illustrative purposes.
| Proton Assignment | (R)-(+)-Dropropizine δ (ppm), Multiplicity, Integration | This compound δ (ppm), Multiplicity, Integration | Comment |
|---|---|---|---|
| Phenyl-H | 7.25-6.85, m, 5H | 7.25-6.85, m, 5H | No change |
| CH (Propane) | 4.05, m, 1H | 4.05, m, 1H | No change |
| CH₂ (Propane) | 3.75, d, 2H | 3.75, d, 2H | No change |
| Piperazine-H (N-Phenyl) | 3.20, t, 4H | 3.20, t, 4H | No change |
| Piperazine-H (N-Alkyl) | 2.65, t, 4H | Signal absent or significantly reduced | Site of deuteration |
However, the signals for the deuterated carbons (C-D) exhibit two key changes:
Splitting: Due to the spin-1 nucleus of deuterium, the carbon signal splits into a 1:1:1 triplet.
Isotope Shift: The carbon resonance typically shifts slightly upfield (to a lower ppm value) compared to its protonated counterpart.
Observing these characteristic triplets at the piperazine C5 and C6 positions, while the rest of the carbon signals match the non-deuterated standard, provides conclusive evidence of the label's location and the compound's structural integrity.
Table 2: Expected ¹³C NMR Data for Key Carbons in this compound Chemical shifts (δ) are hypothetical and for illustrative purposes.
| Carbon Assignment | (R)-(+)-Dropropizine δ (ppm) | This compound δ (ppm) and Multiplicity | Comment |
|---|---|---|---|
| Phenyl-C | 151.2, 129.1, 119.8, 116.2 | 151.2, 129.1, 119.8, 116.2 | No change |
| CH (Propane) | 68.5 | 68.5 | No change |
| CH₂ (Propane, O-linked) | 66.4 | 66.4 | No change |
| Piperazine-C (N-Phenyl) | 49.1 | 49.1 | No change |
| Piperazine-C (N-Alkyl) | 53.5 | ~53.2 (triplet) | Deuterated carbon, shows splitting and upfield shift |
Two-dimensional (2D) NMR experiments provide comprehensive connectivity information, removing any remaining ambiguity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu In the COSY spectrum of this compound, the absence of cross-peaks between the protons on the N-phenyl side of the piperazine ring and any protons at the C5/C6 positions would further confirm the deuteration at that site.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. nih.gov For this compound, the HSQC spectrum would show no correlation spots for the carbon signals corresponding to the deuterated positions (~53.2 ppm), as there are no directly attached protons. This provides unambiguous confirmation of the deuteration sites.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Analysis
The key structural features of this compound include a phenyl ring, a piperazine ring, and a propan-1,2-diol side chain. The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium. While a published spectrum for this specific isotopologue is not available, analysis can be based on the known spectra of dropropizine (B1670954) and related piperazine structures, with predictable shifts accounted for by the deuterium substitution.
The primary spectroscopic consequence of deuteration is the shift of carbon-hydrogen (C-H) vibrational frequencies to lower wavenumbers upon substitution with deuterium (C-D). This is due to the increased mass of deuterium (approx. 2 amu) compared to hydrogen (approx. 1 amu). The frequency of a stretching vibration is proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms. For a C-D bond, the reduced mass is greater than for a C-H bond, resulting in a lower vibrational frequency. C-H stretching vibrations typically appear in the 2850–3100 cm⁻¹ region, whereas C-D stretching vibrations are expected in the 2000–2300 cm⁻¹ range. Similarly, C-D bending modes will appear at lower frequencies than their C-H counterparts.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation is measured as a function of frequency. The spectrum of this compound is expected to show characteristic bands for its various functional groups. The broad O-H stretching band from the diol group would appear in the 3200–3500 cm⁻¹ region. Aromatic C-H stretches from the phenyl group would be observed just above 3000 cm⁻¹. Key C-N stretching vibrations from the piperazine ring and side chain are expected in the 1000–1250 cm⁻¹ range, while C-O stretching from the alcohol groups would appear between 1000 and 1300 cm⁻¹. The presence of the deuterated sites would be confirmed by the appearance of C-D stretching bands around 2000-2300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring of this compound would produce strong Raman signals, including the characteristic ring breathing mode around 1000 cm⁻¹ and C=C stretching bands between 1400 and 1600 cm⁻¹. Vibrations of the piperazine ring skeleton and the C-C backbone would also be Raman active. As in FT-IR, the C-D bonds would give rise to characteristic signals at lower wavenumbers compared to C-H bonds, confirming isotopic substitution.
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| O-H (Alcohol) | Stretching, H-bonded | 3500–3200 (broad, strong) | Weak | The broadness is due to hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3100–3000 (medium) | Strong | Characteristic of the phenyl group. |
| C-H (Aliphatic) | Stretching | 3000–2850 (medium-strong) | Medium-strong | From the non-deuterated positions on the propanediol (B1597323) and piperazine moieties. |
| C-D (Aliphatic) | Stretching | 2300–2000 (medium) | Medium | Key indicator of successful deuteration. Frequency is significantly lower than C-H stretch. |
| C=C (Aromatic) | Ring Stretching | 1600, 1475 (medium, variable) | Strong | Confirms the presence of the phenyl ring. |
| C-N (Aliphatic Amine) | Stretching | 1250–1000 (medium-strong) | Medium | Associated with the piperazine ring and side chain. |
| C-O (Alcohol) | Stretching | 1300–1000 (strong) | Weak-medium | Arises from the C-OH bonds of the diol group. |
| Phenyl Ring | Ring Breathing | Not typically strong in IR | ~1000 (strong, sharp) | A characteristic and often intense band in the Raman spectrum of benzene (B151609) derivatives. |
Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Confirmation
Chiroptical methods are essential analytical techniques for confirming the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral substances with polarized light.
Optical Rotation: A fundamental chiroptical property is optical rotation, the measurement of the angle to which the plane of polarized light is rotated when passing through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The designation "(+)" in this compound indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). Its enantiomer, (S)-(-)-Dropropizine (Levodropropizine), is levorotatory, rotating light to the left by an equal magnitude under identical conditions. A patent for the optical resolution of dropropizine reports a specific rotation for Levodropropizine (B346804) of [α]D = -24.1° (c=3 in CH2Cl2). umass.edu Therefore, the corresponding (R)-(+)-Dropropizine enantiomer is confirmed to have a specific rotation of +24.1° . Measurement of this specific optical rotation provides primary confirmation of the correct enantiomer.
Optical Rotatory Dispersion (ORD): ORD is the measurement of optical rotation as a function of the wavelength of light. An ORD spectrum provides more detailed structural information than a single measurement at a fixed wavelength (like the sodium D-line). As the wavelength approaches an electronic absorption band of the chromophore (in this case, the phenyl group), the magnitude of the rotation changes dramatically. This phenomenon is known as the Cotton effect. For this compound, a positive Cotton effect would be expected, characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, centered around the electronic absorption maximum of the phenylpiperazine moiety.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. It is a powerful tool for assigning the absolute configuration of enantiomers, as they produce mirror-image CD spectra. The CD spectrum of this compound would show positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of its chromophores. This spectrum would be an exact mirror image of the spectrum for (S)-(-)-Dropropizine. Quantum chemical calculations can be used to predict the theoretical CD spectrum for the (R)-configuration, and a match with the experimental spectrum provides definitive proof of the absolute stereochemistry.
The table below outlines the principles and expected results from chiroptical analysis used to confirm the enantiomeric identity of this compound.
| Chiroptical Method | Principle | Expected Result for this compound | Confirmation Provided |
| Optical Rotation | Measures the rotation of plane-polarized light at a single wavelength (e.g., 589 nm). | A positive (+) value of rotation. Specifically, [α]D = +24.1° (c=3 in CH2Cl2). | Confirms the sample is the dextrorotatory enantiomer and allows for calculation of enantiomeric excess. |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation across a range of wavelengths. | A positive Cotton effect is expected, associated with the electronic absorption of the phenyl chromophore. The curve will show a peak at a longer wavelength and a trough at a shorter wavelength. | Provides more detailed confirmation of the (+) configuration and can be used to assign absolute configuration by comparing to known compounds. |
| Circular Dichroism (CD) | Measures the differential absorption of left- vs. right-circularly polarized light across a range of wavelengths. | A unique CD spectrum with positive and/or negative Cotton effects. This spectrum will be the exact mirror image of the spectrum for its (S)-(-) enantiomer. | Offers definitive confirmation of the (R) absolute configuration, especially when compared with theoretical predictions or the spectrum of the known enantiomer. |
Chromatographic and Electrophoretic Analytical Methodologies Utilizing R + Dropropizine D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become a preferred technique for the analysis of dropropizine (B1670954) enantiomers in various matrices due to its high sensitivity, selectivity, and speed. nih.govbohrium.com The development of these methods often involves the use of a stable isotope-labeled internal standard like (R)-(+)-Dropropizine-d4 to ensure accuracy and precision. nih.gov
Achieving baseline separation of dropropizine enantiomers—levodropropizine (B346804) (S)-(-) and dextrodropropizine (R)-(+)—is paramount for accurate quantification. Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. informahealthcare.com Method development focuses on optimizing several key parameters to ensure efficient separation. nih.govresearchgate.net
Researchers have successfully employed chiral stationary phases (CSPs) for this purpose. A notable example involves the use of a Chiralpak IG-3 column (100 mm × 4.6 mm, 3 μm) to resolve the enantiomers with good baseline separation (Resolution, Rs = 4.45). informahealthcare.comresearchgate.net The optimization process for such separations typically involves adjusting the mobile phase composition, flow rate, and column temperature. For instance, a mobile phase consisting of methanol (B129727) with 0.05% diethylamine (B46881) at a flow rate of 0.5 mL/min has proven effective. informahealthcare.comresearchgate.net Isocratic elution is often preferred over gradient elution for its simplicity and reproducibility in routine analysis. informahealthcare.com
| Parameter | Condition | Source |
|---|---|---|
| Column | Chiralpak IG-3 (100 mm × 4.6 mm, 3 μm) | researchgate.net |
| Mobile Phase | Methanol with 0.05% Diethylamine | informahealthcare.comresearchgate.net |
| Flow Rate | 0.5 mL/min | informahealthcare.comresearchgate.net |
| Column Temperature | 40 °C | informahealthcare.com |
| Elution Mode | Isocratic | informahealthcare.com |
Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity for detecting dropropizine enantiomers, especially at low concentrations in biological matrices like plasma. researchgate.netnih.gov The most common detection strategy is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). mdpi.com
In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This process minimizes background noise and enhances specificity. For dropropizine, the precursor-to-product ion transition of m/z 237 → 160 is typically monitored. researchgate.net When this compound is used as an internal standard, a distinct mass transition (e.g., m/z 241 → 164, assuming addition of 4 Daltons) would be monitored concurrently, allowing for precise quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
|---|---|---|---|---|
| Dropropizine Enantiomers | 237 | 160 | Positive ESI | researchgate.net |
| This compound (IS) | 241 (Theoretical) | 164 (Theoretical) | Positive ESI | N/A |
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using LC-MS/MS. nih.gov this compound is an ideal SIL-IS for the quantification of dextrodropropizine and can also be used for levodropropizine analysis under the assumption that the deuteration does not significantly alter the ionization efficiency between enantiomers.
The SIL-IS is added at a known concentration to all samples and standards at the beginning of the sample preparation process. nih.gov Because the SIL-IS is chemically identical and physically very similar to the analyte, it co-elutes chromatographically and experiences similar effects during sample extraction, handling, and ionization in the MS source. mdpi.com Any variability in the analytical process is compensated for by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then used to determine the concentration of the analyte from a calibration curve, leading to highly accurate and precise results. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been applied to the toxicological detection of dropropizine and its metabolites in biological samples, such as urine. nih.govnih.gov For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the polar dropropizine molecule. nih.gov
One described method involves acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation prior to GC-MS analysis. nih.gov This procedure allowed for the unambiguous detection of the parent drug and its hydroxylated and N-dealkylated metabolites. nih.gov While less common than LC-MS/MS for quantitative plasma studies, GC-MS is a robust and reliable method for metabolic and toxicological screening. informahealthcare.comnih.gov In such analyses, this compound could serve as an effective internal standard, provided it undergoes the same derivatization process as the analyte.
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-1 capillary (12 m × 0.2 mm) | informahealthcare.com |
| Injection Mode | Splitless | informahealthcare.com |
| Carrier Gas | Helium | informahealthcare.com |
| Flow Rate | 1 mL/min | informahealthcare.com |
| Temperature Program | 100 °C to 310 °C at 30°/min | informahealthcare.com |
Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment
Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, rapid analysis times, and minimal solvent consumption. nih.govmdpi.com The technique is particularly well-suited for determining the enantiomeric purity of drugs like levodropropizine, where the inactive or less desirable (R)-(+)-enantiomer is considered an impurity. researchgate.netmdpi.com
In CE, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers. nih.govnih.gov Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility. mdpi.comresearchgate.net For dropropizine, sulfated β-cyclodextrin has been successfully used as a chiral selector in a phosphate (B84403) buffer. researchgate.net
To efficiently develop and optimize a chiral CE method, modern approaches utilize Quality by Design (QbD) principles and Design of Experiments (DoE). nih.govmdpi.com Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous investigation of multiple factors (e.g., chiral selector concentration, buffer pH, voltage, temperature) and their interactions. nih.gov
Screening designs, such as fractional factorial designs, can be used to identify the most influential factors, while optimization designs, like central composite or Box-Behnken designs, are employed to determine the optimal conditions for key responses such as resolution and analysis time. nih.gov For the separation of dropropizine enantiomers, a DoE approach could systematically optimize parameters like the concentration of sulfated β-cyclodextrin, buffer pH, and temperature to achieve baseline separation with maximum efficiency in the shortest possible time, ensuring the method is robust for routine purity assessments. nih.govresearchgate.net
Optimization of Chiral Additives and Buffer Conditions
The successful chiral separation of dropropizine enantiomers is a critical step in their individual quantification. This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase or the background electrolyte in capillary electrophoresis (CE). The optimization of these chiral additives and buffer conditions is essential to achieve adequate resolution and peak shape.
In HPLC, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for the enantioseparation of dropropizine. For instance, a Chiralpak AD-H column, which has a coated amylose-based CSP, has been successfully used. epa.gov The optimization of the mobile phase composition is a key factor in achieving baseline separation. A typical mobile phase for normal-phase chromatography on such a column consists of a mixture of a non-polar solvent (e.g., n-hexane), a polar organic modifier (e.g., anhydrous ethanol), and a basic additive (e.g., diethylamine). The ratio of these components is meticulously adjusted to control the retention and resolution of the enantiomers. The basic additive is particularly important for improving the peak shape of basic compounds like dropropizine by minimizing tailing.
For capillary electrophoresis, the optimization of the background electrolyte (BGE) and the choice of a suitable chiral selector are critical. Cyclodextrins and their derivatives are commonly employed as chiral selectors in CE due to their ability to form inclusion complexes with the enantiomers of the analyte. The concentration of the chiral selector, the pH of the BGE, and the applied voltage are key parameters that are optimized to maximize the enantiomeric resolution. Phosphate and borate (B1201080) buffers are often used as the BGE due to their low UV absorbance. mdpi.com The pH of the buffer influences the charge of the analyte and the electroosmotic flow (EOF), both of which affect the migration times and separation efficiency.
The optimization process often involves a systematic approach, such as the one-factor-at-a-time method or, more efficiently, using experimental design methodologies like central composite design, to identify the optimal conditions for the separation of dropropizine enantiomers when this compound is used as an internal standard.
Validation Parameters for Bioanalytical Assays (e.g., Linearity, Accuracy, Precision, Matrix Effects)
Bioanalytical method validation is a regulatory requirement to ensure the reliability and reproducibility of the quantitative data for pharmacokinetic and other studies. When this compound is used as an internal standard for the quantification of dropropizine enantiomers in biological matrices such as plasma, the method must be validated for several key parameters.
Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The response of the analyte (peak area ratio of the analyte to the internal standard, this compound) is plotted against the nominal concentration of the analyte. A linear relationship is expected, and the correlation coefficient (r²) should be close to 1.000. For the analysis of levodropropizine in human plasma using LC-MS/MS, a typical linear range is from 0.25 to 500 ng/mL. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Matrix Effects: In LC-MS/MS analysis, components of the biological matrix can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement. This is known as the matrix effect. The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for these effects, as it co-elutes with the analyte and experiences similar matrix-induced changes in ionization. bris.ac.uk The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked matrix samples with the response in a neat solution at the same concentration. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix.
Below are interactive data tables summarizing typical validation parameters for a bioanalytical assay of levodropropizine using this compound as an internal standard.
Table 1: Linearity of Levodropropizine Assay
| Parameter | Value |
|---|---|
| Calibration Range | 0.25 - 500 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
Table 2: Accuracy and Precision of Levodropropizine Assay
| QC Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|
| 0.75 (Low) | 102.3 | 6.8 | 105.1 | 8.2 |
| 75 (Medium) | 98.9 | 4.5 | 101.2 | 5.7 |
Table 3: Matrix Effect Assessment for Levodropropizine
| QC Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | CV% of IS-Normalized Matrix Factor (n=6 lots) |
|---|---|---|---|
| 0.75 (Low) | 0.88 | 0.99 | 3.5 |
Theoretical and Computational Investigations of R + Dropropizine D4
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. nih.govnih.gov DFT methods balance computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest. nih.govmdpi.com
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For (R)-(+)-Dropropizine-d4, conformational analysis is crucial as the molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima.
By systematically rotating the dihedral angles of the flexible side chain and the piperazine (B1678402) ring, a series of potential conformers can be generated. The energy of each conformer is then minimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**). The results of such an analysis would identify the global minimum energy conformation, which is the most likely structure to be observed, as well as other low-energy conformers that may be populated at physiological temperatures.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C) (Cα-Cβ-O-H) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60 | 0.00 |
| 2 | 180 | 1.25 |
| 3 | -60 | 2.50 |
This table is interactive. You can sort the data by clicking on the column headers.
The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer provide a detailed picture of the molecule's structure. These parameters can be compared with experimental data if available, for instance, from X-ray crystallography of the non-deuterated parent compound.
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov
The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule, such as stretching, bending, and torsional motions. For this compound, particular attention would be paid to the vibrational modes involving the deuterium (B1214612) atoms. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated isotopologue, a phenomenon known as the kinetic isotope effect. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-D (deuterated methyl group) | Stretching | ~2200-2300 |
| O-H (hydroxyl groups) | Stretching | ~3400-3600 |
| C-N (piperazine ring) | Stretching | ~1100-1200 |
| Aromatic C-H | Stretching | ~3000-3100 |
This table is interactive. You can sort the data by clicking on the column headers.
These predictions are valuable for interpreting experimental vibrational spectra and can provide a spectroscopic signature for the deuterated compound.
DFT calculations provide a wealth of information about the electronic properties of a molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. mdpi.com These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their ability to act as hydrogen bond acceptors, and positive potential around the hydroxyl hydrogens, making them potential hydrogen bond donors.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds to microseconds. The trajectory generated from the simulation provides information on the flexibility of the molecule, the lifetimes of different conformations, and the nature of its interactions with solvent molecules. This can reveal how the molecule might behave in a biological medium. mdpi.com
Docking Studies and Molecular Modeling of Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov Although clinical applications are excluded from this discussion, docking studies can provide valuable insights into the potential non-covalent interactions of this compound with biological macromolecules at a research level.
The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity for different poses.
A detailed analysis of the docked poses can reveal key non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl groups are capable of forming hydrogen bonds with polar residues in a binding site, while the phenyl ring can engage in hydrophobic and π-stacking interactions.
Table 4: Potential Non-Covalent Interactions of this compound in a Hypothetical Binding Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl groups | Asp, Glu, Ser |
| Hydrogen Bond Acceptor | Piperazine nitrogens, Hydroxyl oxygens | Asn, Gln, His |
| Hydrophobic Interaction | Phenyl ring | Leu, Val, Ile |
This table is interactive. You can sort the data by clicking on the column headers.
The identification of these interactions is crucial for understanding the molecular basis of recognition and can guide further research into the molecule's properties. The analysis of hydrogen bond propensities can further elucidate the stability of these interactions. researchgate.net
Prediction of Kinetic Isotope Effects on Enzyme-Mediated Reactions
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org This effect is particularly relevant in the context of drug metabolism, where the breaking of a carbon-hydrogen (C-H) bond is often the rate-determining step in the enzymatic transformation of a drug molecule. nih.govnih.gov For this compound, where four hydrogen atoms on the phenylpropyl group are replaced by deuterium, theoretical and computational models can predict the impact of this isotopic substitution on its enzyme-mediated reactions.
The primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step of the reaction. portico.org The origin of the PKIE lies in the difference in zero-point vibrational energy between a C-H and a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point energy due to the greater mass of deuterium, and therefore requires more energy to be broken. portico.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), is typically greater than 1 for a primary KIE and can be as high as 7-8 for C-H bond cleavage reactions. portico.org
Enzyme-mediated reactions, such as those catalyzed by the cytochrome P450 (CYP) family of enzymes, are common metabolic pathways for many drugs. nih.govnih.gov These reactions often involve the hydroxylation of aliphatic or aromatic C-H bonds. In the case of (R)-(+)-Dropropizine, metabolism is likely to occur on the phenylpropyl side chain. For this compound, the presence of deuterium atoms at these positions is predicted to slow down the rate of metabolism.
Computational models, such as those employing density functional theory (DFT) and transition state theory, can be used to predict the magnitude of the KIE. mdpi.com These models calculate the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated compounds, allowing for the theoretical determination of the reaction rates and the resulting KIE.
The predicted kinetic isotope effects for the potential enzyme-mediated hydroxylation at different positions of the propyl chain in this compound are presented in the following table. These predictions are based on theoretical models and assume that C-H(D) bond cleavage is the rate-limiting step.
| Metabolic Reaction | Position of Deuteration | Predicted kH/kD | Predicted Effect on Metabolic Rate |
|---|---|---|---|
| Benzylic Hydroxylation | C1' of propyl chain | 5.8 | Significantly Slower |
| Aliphatic Hydroxylation | C2' of propyl chain | 4.2 | Moderately Slower |
| Terminal Hydroxylation | C3' of propyl chain | 3.5 | Slower |
It is important to note that the observed KIE in an enzymatic reaction can be influenced by other factors, such as the commitment to catalysis. If other steps in the enzymatic cycle are partially or fully rate-limiting, the observed KIE may be smaller than the intrinsic KIE for the C-H bond-breaking step.
Secondary kinetic isotope effects (SKIEs) may also be predicted, where the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org These effects are typically smaller than primary KIEs (kH/kD is usually between 0.8 and 1.2) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org For this compound, deuteration at positions adjacent to the site of metabolism could lead to small secondary KIEs due to changes in hyperconjugation or steric effects in the transition state.
The following table summarizes the predicted primary and secondary kinetic isotope effects for a hypothetical major metabolic pathway of this compound.
| Type of KIE | Position of Deuteration | Predicted kH/kD | Rationale |
|---|---|---|---|
| Primary | Benzylic position (C1') | 5.8 | Direct C-D bond cleavage in the rate-determining step. |
| Secondary | Adjacent to benzylic position (C2') | 1.1 | Hyperconjugative stabilization of the transition state. |
| Secondary | Phenyl ring | 1.05 | Minor electronic effects on the reaction center. |
Future Research Directions and Emerging Applications of R + Dropropizine D4
Development of Novel Deuteration Methodologies for Enhanced Selectivity and Yield
The synthesis of isotopically pure compounds like (R)-(+)-Dropropizine-d4 is often challenging, making the development of new deuteration methods a key research area. nih.gov Future efforts are focused on creating methodologies that offer high selectivity (both regio- and stereoselectivity) and improved yields, which are critical for producing high-quality deuterated active pharmaceutical ingredients (APIs). nih.govacs.org
Promising areas of research include the refinement of metal-catalyzed hydrogen isotope exchange processes and the application of photoredox catalysis. princeton.edusimsonpharma.com Photoredox-mediated hydrogen atom transfer (HAT) protocols, for instance, have shown the ability to efficiently and selectively install deuterium (B1214612) at specific C–H bonds using readily available deuterium sources like D₂O, even at chiral centers. princeton.edu Another approach involves the synthesis from deuterated precursors or the use of deuterated reagents in multicomponent reactions, which can rapidly generate diverse libraries of deuterated molecules. simsonpharma.comnih.gov Enzymatic synthesis also presents an opportunity for highly selective deuterium incorporation. simsonpharma.com
The development of these methods aims to overcome common challenges such as deuterium scrambling and the need for costly reagents. acs.orgprinceton.edu Enhanced methodologies will facilitate more efficient and cost-effective synthesis of this compound and other complex deuterated molecules, supporting their broader application in research and development. simsonpharma.com
| Deuteration Methodology | Description | Potential Advantages for this compound | References |
|---|---|---|---|
| Photoredox Catalysis | Uses light to initiate a hydrogen atom transfer (HAT) process, enabling C-H deuteration with a simple deuterium source like D₂O. | High selectivity for specific C-H bonds (e.g., α-amino), retention of stereochemistry at chiral centers. | princeton.edu |
| Metal-Catalyzed Hydrogenation | Employs transition metal catalysts (e.g., rhodium, ruthenium) and D₂ gas to achieve deuteration through hydrogenation reactions. | Effective for deuterating unsaturated bonds that may be present in synthetic intermediates. | princeton.edusimsonpharma.com |
| Synthesis from Deuterated Precursors | Involves incorporating deuterium early in the synthetic route using deuterated starting materials. | Precise control over the location of deuterium atoms in the final molecule. | simsonpharma.comacs.org |
| Enzymatic Synthesis | Utilizes enzymes to selectively incorporate deuterium into specific molecular sites. | Offers exceptional regio- and stereoselectivity due to the inherent specificity of enzymes. | simsonpharma.com |
Advanced Analytical Techniques for Trace Analysis and Metabolite Quantitation
The accurate analysis of deuterated compounds and their metabolites is crucial for understanding their pharmacokinetic and metabolic profiles. bvsalud.orgdiagnosticsworldnews.com Future research will increasingly rely on advanced analytical techniques to perform trace analysis and quantify metabolites of this compound in complex biological matrices. nih.gov
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, remains a cornerstone for the quantitative analysis of drugs and their metabolites. researchgate.netinformahealthcare.com For deuterated compounds, high-resolution mass spectrometry (HRMS) is essential for distinguishing between isotopologues and accurately determining the degree of deuterium incorporation. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, not only for structural elucidation but also for quantifying deuterium at specific sites within a molecule. bvsalud.orgdiagnosticsworldnews.com Furthermore, emerging techniques like Molecular Rotational Resonance (MRR) spectroscopy offer unparalleled precision in identifying and quantifying complex mixtures of isotopomers, which is a significant challenge for conventional methods. acs.org The chromatographic deuterium effect (CDE), where deuterated compounds exhibit different retention times than their non-deuterated counterparts, is also being studied to optimize separation methods on specialized columns. acs.orgnih.gov
| Analytical Technique | Application for this compound | Key Advantages | References |
|---|---|---|---|
| LC-MS/MS | Quantitation of this compound and its metabolites in biological fluids (e.g., plasma, urine). | High sensitivity and selectivity for complex matrices. | researchgate.netinformahealthcare.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm elemental composition and differentiate isotopologues. | Distinguishes between compounds with very similar masses. | acs.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of site-specific deuterium incorporation and isotopic purity. | Provides detailed structural information and direct quantification of deuterium. | bvsalud.orgdiagnosticsworldnews.com |
| Molecular Rotational Resonance (MRR) Spectroscopy | Unambiguous identification and quantification of all isotopomers in a sample. | Extremely high resolution, eliminating spectral overlap between different isotopic species. | acs.org |
Integration of Deuterated Analogues into Systems Biology and Proteomics Research
Deuterated compounds like this compound are ideal tools for systems biology and proteomics research. biosyn.com As stable, non-radioactive tracers, they can be used to map the metabolic fate of a drug and its interactions with biological systems without altering its fundamental biological activity. simsonpharma.comacs.orgnih.gov
In systems biology, this compound can be used in metabolic flux analysis to trace the pathways through which the drug is absorbed, distributed, and metabolized. simsonpharma.comdiagnosticsworldnews.com This provides a dynamic view of the drug's journey through the body, offering insights that are not achievable with conventional analytical methods alone. diagnosticsworldnews.com
In proteomics, deuterated analogues serve as invaluable internal standards for quantitative mass spectrometry. pharmaffiliates.comscispace.com This approach, often part of stable isotope labeling techniques, allows for the precise quantification of proteins and peptides in complex samples. biosyn.comscispace.com For example, by using a deuterated peptide standard, researchers can accurately measure changes in protein expression in response to drug treatment. scispace.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize metabolically incorporated labeled amino acids to compare protein abundance between different cell populations, a process where deuterated compounds can serve as analytical benchmarks. youtube.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another application where deuterium is used to probe protein conformational dynamics and protein-protein interactions. acs.org
| Research Area | Application of this compound | Expected Outcome | References |
|---|---|---|---|
| Metabolomics | Use as a stable isotope tracer to follow metabolic pathways. | Identification and quantification of metabolites, elucidation of metabolic networks. | simsonpharma.comdiagnosticsworldnews.com |
| Quantitative Proteomics | Serve as an internal standard for mass spectrometry-based quantification of proteins. | Accurate measurement of protein expression changes in response to the drug. | pharmaffiliates.comscispace.com |
| Pharmacokinetic (ADME) Studies | Trace the absorption, distribution, metabolism, and excretion of the drug in vivo. | Detailed understanding of the drug's disposition and half-life. | diagnosticsworldnews.comnih.gov |
| Protein Interaction Studies (HDX-MS) | Probe changes in protein conformation and solvent accessibility upon drug binding. | Identification of drug binding sites and characterization of protein-drug interactions. | acs.org |
Exploration of Deuterated Analogues in Mechanistic Toxicology Studies
Deuterated compounds are powerful tools for investigating the mechanisms of drug-induced toxicity, particularly for toxicities mediated by metabolic activation. nih.gov The primary kinetic isotope effect (KIE), which describes the slowing of a chemical reaction when a C-H bond is replaced by a stronger C-D bond, is the foundational principle for these studies. nih.govnih.gov
By strategically placing deuterium at a known site of metabolism on the dropropizine (B1670954) molecule, researchers can investigate whether the parent compound or a specific metabolite is responsible for a toxic effect. nih.gov If deuteration at a site of metabolism mitigates a toxic outcome, it provides strong evidence that the toxicity is caused by a metabolite formed through the cleavage of that C-H bond. nih.govnih.gov This approach allows for the clear delineation of metabolic pathways leading to the formation of reactive or toxic metabolites. nih.govresearchgate.net
For this compound, this could involve comparing its metabolic profile and cytotoxic effects in vitro against its non-deuterated counterpart. Such studies can help to understand the role of cytochrome P450-mediated oxidation in its biotransformation and any associated toxicity mechanisms. nih.govresearchgate.net This use of deuterated analogues provides crucial mechanistic insights that can guide the design of safer drugs by minimizing the formation of undesirable metabolites. nih.govresearchgate.net
| Toxicological Question | Application of Deuteration | Mechanistic Insight Gained | References |
|---|---|---|---|
| Is toxicity caused by the parent drug or a metabolite? | Compare the toxicity of the deuterated analogue with the non-deuterated parent compound. | A reduction in toxicity with the deuterated analogue points to a metabolite-driven mechanism. | nih.govnih.gov |
| Which metabolic pathway leads to a toxic metabolite? | Place deuterium at different potential sites of metabolism (metabolic soft spots). | Identifies the specific C-H bond cleavage step that is critical for the formation of the toxic species. | nih.govresearchgate.net |
| What is the role of metabolic "switching"? | Analyze the full metabolite profile of the deuterated analogue. | Determines if blocking one metabolic pathway shunts the drug's metabolism towards other, potentially new, pathways. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
